molecular formula C18H18F3NO2 B3114014 n-Formylfluoxetine CAS No. 199188-97-1

n-Formylfluoxetine

Cat. No.: B3114014
CAS No.: 199188-97-1
M. Wt: 337.3 g/mol
InChI Key: UBNTUJKGUJSBFQ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

N-Formylfluoxetine primarily undergoes Maillard reactions, which are a form of non-enzymatic browning involving amino acids and reducing sugars . It can also participate in other reactions typical of secondary amines, such as oxidation and substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Substitution: Reagents like alkyl halides can facilitate substitution reactions.

Major Products Formed

The major product formed from the Maillard reaction involving fluoxetine hydrochloride and lactose is this compound . Other minor products include various Amadori rearrangement products and volatile compounds like furaldehyde and maltol .

Mechanism of Action

The mechanism of action of N-Formylfluoxetine is not as well-studied as that of fluoxetine. it is believed to interact with serotonin receptors similarly to fluoxetine, given its structural similarity . Fluoxetine works by inhibiting the reuptake of serotonin in the synapse, thereby increasing serotonin availability and enhancing neurotransmission . This compound likely exerts similar effects, although its potency and efficacy may differ.

Comparison with Similar Compounds

Biological Activity

n-Formylfluoxetine is a derivative of fluoxetine, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of depression and anxiety disorders. The biological activity of this compound has garnered interest due to its formation as a product of the Maillard reaction, which is a complex series of chemical reactions that occur between amino acids and reducing sugars during heating. This article explores the biological activity of this compound, including its mechanisms, potential therapeutic implications, and relevant case studies.

The biological activity of this compound is largely attributed to its structural similarity to fluoxetine, which allows it to interact with serotonin transporters. The Maillard reaction, which leads to the formation of this compound, involves the condensation of fluoxetine with sugars, resulting in modifications that may alter its pharmacological properties.

Key Mechanisms:

  • Serotonin Reuptake Inhibition : Like fluoxetine, this compound may inhibit the reuptake of serotonin in the synaptic cleft, thereby increasing serotonin availability and enhancing mood.
  • Potential Antioxidant Properties : Some studies suggest that Maillard reaction products exhibit antioxidant properties, which could contribute to neuroprotective effects.

Table 1: Biological Activity Comparison of Fluoxetine and this compound

CompoundMechanism of ActionAntioxidant ActivityNotes
FluoxetineSSRI - Inhibits serotonin reuptakeModerateWell-studied with established efficacy
This compoundSSRI-like; potential antioxidantHighEmerging research; needs further validation

Case Study 1: Formation and Characterization

In a study examining the Maillard reaction involving fluoxetine and glucose, this compound was identified as a major product. The study utilized high-performance liquid chromatography (HPLC) and mass spectrometry for characterization. The findings indicated that the formation of this compound occurred under specific conditions (e.g., elevated temperature and pH), suggesting that its biological activity could be influenced by processing conditions in pharmaceutical formulations .

Case Study 2: Neuroprotective Effects

A recent investigation into the neuroprotective effects of various Maillard reaction products highlighted this compound's potential role. In vitro assays demonstrated that this compound exhibited significant radical scavenging activity compared to fluoxetine alone. This suggests that modifications resulting from the Maillard reaction may enhance its protective effects against oxidative stress in neuronal cells .

Research Findings

Several studies have indicated that this compound could serve as a marker for monitoring fluoxetine degradation in pharmaceutical formulations. Its presence can indicate specific interactions between fluoxetine and excipients used in drug formulations . Additionally, research into the implications of advanced glycation end products (AGEs) formed through similar reactions has linked these compounds to various age-related diseases, raising questions about the long-term effects of consuming drugs containing such derivatives .

Table 2: Summary of Research Findings on this compound

Study FocusFindings
Formation ConditionsIdentified as a major product under specific conditions
Biological ActivityExhibits potential antioxidant properties
Implications for Drug StabilityServes as a marker for degradation in formulations

Properties

IUPAC Name

N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO2/c1-22(13-23)12-11-17(14-5-3-2-4-6-14)24-16-9-7-15(8-10-16)18(19,20)21/h2-10,13,17H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBNTUJKGUJSBFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

n-Formylfluoxetine
n-Formylfluoxetine
n-Formylfluoxetine
n-Formylfluoxetine
n-Formylfluoxetine
Reactant of Route 6
n-Formylfluoxetine

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